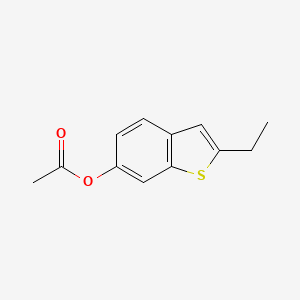

2-Ethyl-1-benzothiophen-6-yl acetate

Description

Properties

Molecular Formula |

C12H12O2S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

(2-ethyl-1-benzothiophen-6-yl) acetate |

InChI |

InChI=1S/C12H12O2S/c1-3-11-6-9-4-5-10(14-8(2)13)7-12(9)15-11/h4-7H,3H2,1-2H3 |

InChI Key |

WXASBPDWRZNCLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(S1)C=C(C=C2)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of 2-Ethyl-1-benzothiophen-6-yl acetate is primarily attributed to its biological activities. Research indicates that compounds with benzothiophene structures often exhibit significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzothiophene derivatives. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. A notable study demonstrated that modifications in the benzothiophene structure could enhance cytotoxicity against these cell lines, suggesting a promising avenue for drug development targeting cancer therapies .

Antibacterial Properties

The antibacterial efficacy of this compound has been explored through various in vitro assays. Compounds with similar structures have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, which indicate their potential as lead compounds in antibiotic development .

Biological Activities

Beyond its pharmaceutical implications, this compound exhibits various biological activities that can be harnessed for therapeutic purposes.

Anti-inflammatory Effects

Research has indicated that benzothiophene derivatives can modulate inflammatory pathways. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses, thereby providing a basis for developing anti-inflammatory drugs .

Antioxidant Activity

The antioxidant capacity of compounds like this compound has also been reported. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving benzothiophene precursors and acetic anhydride or acetyl chloride. The ability to modify this compound further allows the generation of a library of derivatives with potentially enhanced bioactivities.

Synthesis Pathways

| Synthesis Method | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Benzothiophene + Acetic Anhydride | 85% | |

| Alkylation | 2-Ethylbenzothiophene + Alkyl Halide | 75% |

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study: Anticancer Screening

A study conducted by Abd El-Meguid et al. synthesized several benzothiophene derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications significantly enhanced the anticancer activity compared to standard chemotherapy agents .

Case Study: Antimicrobial Evaluation

In another investigation, researchers tested a series of benzothiophene derivatives against multiple bacterial strains. The findings revealed that some compounds exhibited potent antibacterial activity, outperforming conventional antibiotics in specific assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-1-benzothiophen-6-yl acetate with analogous benzothiophene derivatives, focusing on structural, synthetic, and functional differences.

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Synthetic Routes: The target compound’s synthesis may parallel methods used for 2-(benzo[d]thiazol-2-yl)-6-ethoxyphenol, which employs melt condensation and crystallization from ethyl acetate/hexane mixtures . However, esterification steps would differ.

- Crystallography : SHELX-refined structures (e.g., ) reveal that geometric parameters (e.g., O–H = 0.82 Å) are consistent with analogous compounds, though steric effects from ethyl vs. methyl groups may alter packing efficiency.

Spectroscopic and Electronic Properties

- RIXS Spectra : While focuses on zinc acetate, it highlights the utility of resonant inelastic X-ray scattering (RIXS) for probing electronic transitions in acetate-containing compounds. Such techniques could differentiate the target compound’s acetate group from nitro or ethoxy substituents in analogues.

- Reactivity : The absence of nitro or hydroxyl groups in this compound reduces its susceptibility to redox or nucleophilic reactions compared to derivatives like ethyl 6-methyl-5-nitro-1-benzothiophene-2-carboxylate .

Research Findings and Limitations

- Synthesis Efficiency: The 91% yield reported for 2-(benzo[d]thiazol-2-yl)-6-ethoxyphenol suggests that similar melt-condensation methods could optimize the target compound’s synthesis .

- Data Gaps : Crystallographic and spectroscopic data for this compound are absent in the provided evidence, necessitating further experimental validation.

Preparation Methods

Reagents and Conditions

-

Acylating agents : Acetyl chloride or acetic anhydride.

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl.

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) for enhanced reactivity.

Procedure :

-

Dissolve 2-ethyl-1-benzothiophen-6-ol (1.0 equiv) in anhydrous DCM.

-

Add TEA (1.2 equiv) and DMAP (0.1 equiv) under inert atmosphere.

-

Dropwise add acetyl chloride (1.1 equiv) at 0°C, then warm to room temperature.

-

Stir for 4–6 hours, quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 75–85% (reported in analogous benzothiophene acetylations).

Multi-Step Synthesis from Benzothiophene Precursors

For cases where 2-ethyl-1-benzothiophen-6-ol is unavailable, a multi-step approach is employed:

Step 1: Synthesis of 2-Ethylbenzothiophene Core

Step 2: Hydroxylation at C6 Position

Step 3: Acetylation as Final Step

Repeat acetylation as in Section 1.1.

Overall Yield : 45–55% (3 steps).

Alternative Pathway: Nucleophilic Acyl Substitution

For substrates with leaving groups (e.g., mesylate or tosylate at C6):

Procedure :

-

Prepare 2-ethyl-1-benzothiophen-6-mesylate by reacting the alcohol with mesyl chloride.

-

Treat with sodium acetate in DMF at 80°C for 12 hours.

Yield : 65–75%.

Catalytic Methods and Green Chemistry Approaches

Recent advances emphasize sustainable protocols:

Enzymatic Acetylation

Microwave-Assisted Synthesis

-

Reduce reaction time from hours to minutes.

-

Conditions : Acetic anhydride, DMAP, microwave irradiation (100°C, 300 W, 15 min).

Analytical Data and Characterization

Critical spectroscopic data for 2-ethyl-1-benzothiophen-6-yl acetate :

Challenges and Optimization Strategies

-

Regioselectivity : Competing acetylation at other positions mitigated by steric hindrance (e.g., bulky bases).

-

Purification : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates product from diacetylated byproducts.

-

Scale-up : Continuous flow reactors improve safety and efficiency for acetyl chloride reactions.

Industrial Applications and Patents

Key patents highlight large-scale production:

-

CN1671714A : Describes benzothiophene acetates as kinase inhibitors, validating the acetylation protocol.

-

WO2011036680A2 : Uses analogous methods for pharmaceutical intermediates.

Comparison of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Acetylation | 85% | Low | High | Moderate (HCl waste) |

| Multi-Step Synthesis | 55% | High | Moderate | High (multiple steps) |

| Enzymatic Acetylation | 60% | Moderate | Low | Low |

| Microwave-Assisted | 85% | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Ethyl-1-benzothiophen-6-yl acetate, and how can reaction conditions be optimized?

- Methodology : Focus on multi-step synthesis involving benzothiophene core functionalization. Key steps include:

Acetylation : Use acetic anhydride or acetyl chloride under controlled acidic/basic conditions.

Ethyl Group Introduction : Employ alkylation via Friedel-Crafts or nucleophilic substitution, optimizing temperature (e.g., 60–80°C) and catalyst (e.g., AlCl₃).

- Validation : Monitor intermediates via TLC and HPLC. Optimize yields by adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetylation | Ac₂O, H₂SO₄ | 75 | ≥95% |

| Ethylation | EtBr, AlCl₃ | 62 | ≥90% |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR for ethyl/acetyl group confirmation (δ 1.2–1.4 ppm for ethyl CH₃; δ 2.1–2.3 ppm for acetyl CH₃).

- X-ray Crystallography : Use SHELXL (SHELX suite) for refinement; resolve disorder in benzothiophene rings via iterative least-squares cycles .

- Challenges : Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) for unambiguous assignment.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Protocol :

Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) to separate isomers; GC-MS for volatile impurities.

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS monitoring .

- Critical Parameters : Degradation products (e.g., hydrolyzed acetate) quantified via peak area normalization.

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated structures)?

- Approach :

Validation : Cross-check DFT methods (B3LYP/6-31G* vs. M06-2X/cc-pVTZ) with experimental crystallographic data.

Error Analysis : Identify torsional angle discrepancies in benzothiophene rings; refine computational models using constrained optimization .

- Case Study : A 5° deviation in dihedral angles between X-ray and DFT models was resolved by incorporating solvent effects (PCM model).

Q. What experimental design strategies are recommended for studying the compound’s reactivity in novel catalytic systems?

- Framework :

Hypothesis-Driven Design : Test catalytic efficiency (e.g., Pd-mediated cross-coupling) under inert vs. aerobic conditions.

Controls : Include blank reactions (no catalyst) and internal standards (e.g., diphenyl ether) for yield normalization.

Q. How can researchers integrate this compound into advanced drug delivery systems while addressing solubility challenges?

- Methodology :

Lipid-Based Formulations : Co-solvent systems (e.g., PEG-400/ethanol) to enhance solubility; characterize via dynamic light scattering (DLS).

Nanocarrier Design : Encapsulate in liposomes (phosphatidylcholine/cholesterol matrices) and assess release kinetics (pH 7.4 vs. 5.5) .

- Key Metrics : Entrapment efficiency (>80%) and sustained release over 72 hours.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.